

Application Notes & Protocols: Using Pyrazolopyridine Compounds in Kinase Inhibitor Assays

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Compound of Interest

Compound Name: *1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid*

Cat. No.: B597515

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Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes. Their deregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.^{[1][2]} The pyrazolopyridine scaffold is recognized as a privileged heterocyclic core in kinase inhibitor discovery, forming the basis of several anti-cancer drugs.^{[3][4]} Compounds based on this structure, such as **1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid** and its derivatives, are of significant interest for their potential to selectively inhibit various protein kinases.

This document provides detailed protocols for evaluating the inhibitory activity of pyrazolopyridine-based compounds using both biochemical and cell-based kinase inhibitor assays. The protocols described herein are generalized for determining the half-maximal inhibitory concentration (IC₅₀) and for assessing target engagement within a cellular context.

Application Overview

These protocols are designed for researchers, scientists, and drug development professionals to:

- Determine the *in vitro* potency (IC50) of pyrazolopyridine compounds against specific kinases using a luminescence-based biochemical assay.
- Assess the cellular activity of inhibitors by measuring the phosphorylation of a downstream kinase substrate in a relevant cell line.
- Generate robust and reproducible data for structure-activity relationship (SAR) studies and lead optimization.^[5]

Hypothetical Performance Data

The following table summarizes representative inhibitory activities of a hypothetical test compound, PPC-Inhibitor-A (based on the 1H-Pyrazolo[3,4-C]pyridine scaffold), against a panel of cancer-relevant kinases. Data was generated using the ADP-Glo™ Kinase Assay (Protocol 5.1).

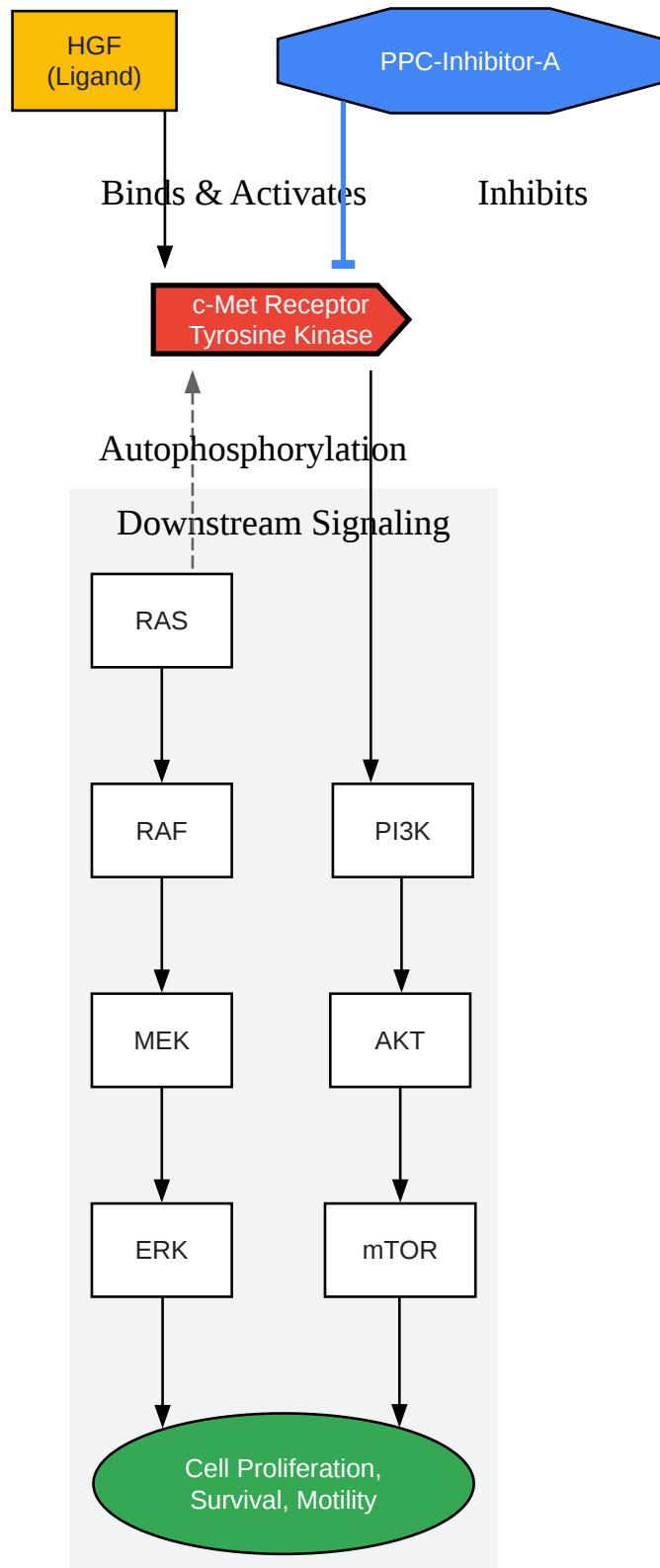
Target Kinase	Substrate	ATP Conc. (μM)	PPC-Inhibitor-A IC50 (nM)	Control Inhibitor	Control IC50 (nM)
CDK2/Cyclin A	Histone H1	10	45	Roscovitine	390 ^[6]
c-Met	Poly(Glu, Tyr)	15	12	Crizotinib	11 ^[7]
HPK1 (MAP4K1)	MYC (1-103)	10	150	Compound 16 (ref)	~144 ^[5]
SRC	SRCTide	10	850	PP1	170
ABL	ABLtide	10	>10,000	Imatinib	600

Note: IC50 values can vary based on specific assay conditions, including ATP concentration and enzyme/substrate source.^[7]

Signaling Pathway Context: c-Met

The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion.^[7] Its aberrant activation is a known driver in various cancers.^[8] Pyrazolopyridine derivatives have

shown potent inhibitory activity against c-Met.[8] The diagram below illustrates the canonical HGF/c-Met signaling pathway and the point of inhibition.



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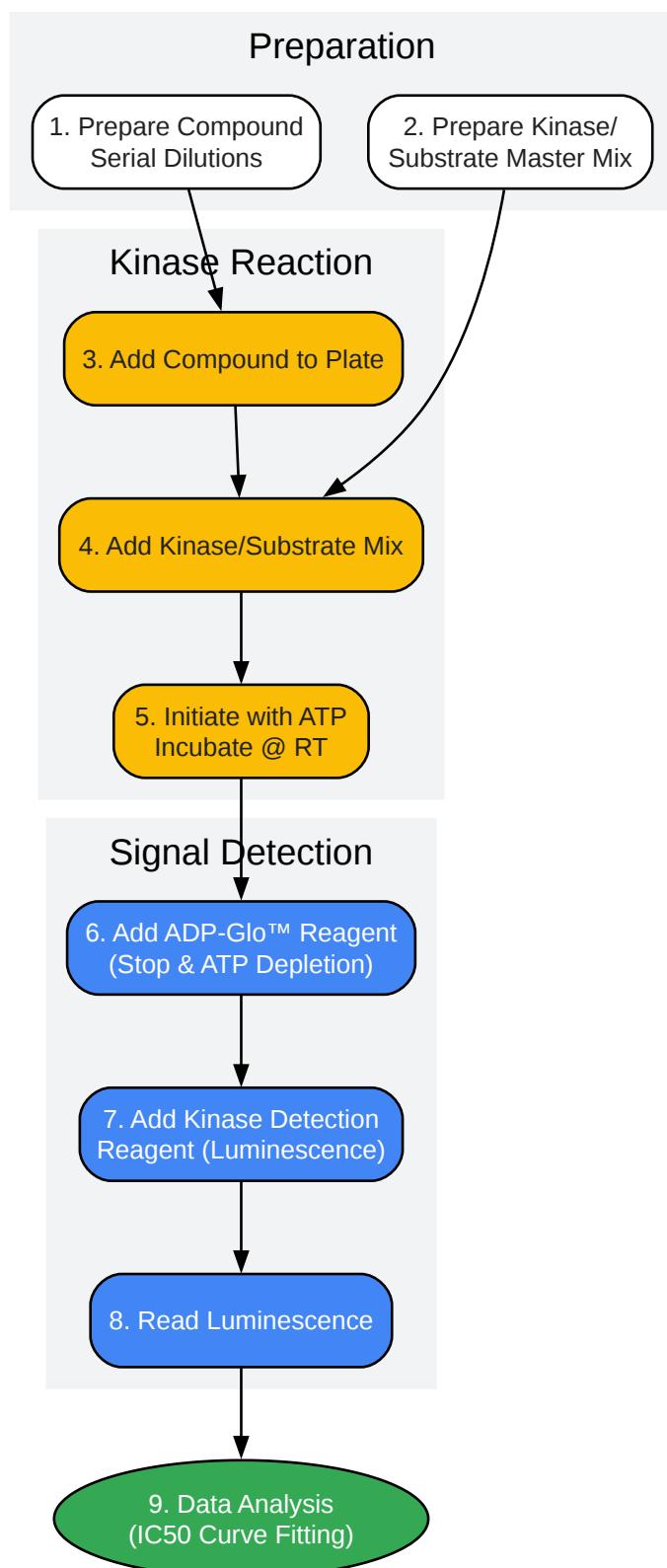
Caption: The HGF/c-Met signaling pathway and its inhibition by a pyrazolopyridine compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a method to determine the IC₅₀ value of a test compound by quantifying the amount of ADP produced in a kinase reaction.^{[7][9]} The ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.

Workflow Diagram:



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